molecular formula C13H17N5 B8108843 N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)pyridin-2-amine

N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)pyridin-2-amine

Cat. No.: B8108843
M. Wt: 243.31 g/mol
InChI Key: NQPUVIMZYVMANE-UHFFFAOYSA-N
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Description

N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)pyridin-2-amine is a complex organic compound characterized by its unique structure, which includes an imidazo[1,2-d][1,4]diazepine core linked to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-d][1,4]diazepine core, followed by the introduction of the pyridine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, particularly at the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)pyridin-3-amine
  • N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)pyridin-4-amine

Uniqueness

N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)pyridin-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-ylmethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-2-5-15-12(3-1)16-9-11-10-17-13-4-6-14-7-8-18(11)13/h1-3,5,10,14H,4,6-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPUVIMZYVMANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN2C1=NC=C2CNC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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